molecular formula C20H14BrClN4O2S B6003376 4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B6003376
M. Wt: 489.8 g/mol
InChI Key: SALJUBIPQUWIMY-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a quinoxaline core substituted with a 4-chloroanilino group and a benzenesulfonamide moiety

Properties

IUPAC Name

4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O2S/c21-13-5-11-16(12-6-13)29(27,28)26-20-19(23-15-9-7-14(22)8-10-15)24-17-3-1-2-4-18(17)25-20/h1-12H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALJUBIPQUWIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of 4-Chloroanilino Group: The 4-chloroanilino group can be introduced via a nucleophilic aromatic substitution reaction, where 4-chloroaniline reacts with the quinoxaline derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and quinoxaline moieties.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Halogenated solvents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, offering a starting point for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core may bind to the active site of an enzyme, inhibiting its activity, while the sulfonamide group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chloroaniline: Shares the bromo and chloro substituents but lacks the quinoxaline and sulfonamide groups.

    4-Bromoaniline: Contains the bromo substituent but lacks the chloro, quinoxaline, and sulfonamide groups.

    4-Bromo-2-chloroaniline: Similar in structure but with different positioning of the chloro group.

Uniqueness

4-bromo-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its combination of a quinoxaline core, a 4-chloroanilino group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

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